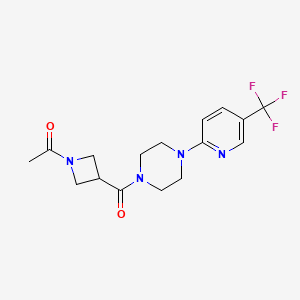
1-(3-(4-(5-(トリフルオロメチル)ピリジン-2-イル)ピペラジン-1-カルボニル)アゼチジン-1-イル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H19F3N4O2 and its molecular weight is 356.349. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
| Activity | Description |
|---|---|
| Antimicrobial | Potential effectiveness against various bacterial and fungal strains. |
| Antidepressant | Similar piperazine derivatives have shown promise in treating depression. |
| Anti-inflammatory | Trifluoromethyl-substituted compounds have been linked to anti-inflammatory effects. |
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of structurally related compounds. For instance, a series of piperazine derivatives were synthesized and evaluated for their antimicrobial activity, demonstrating significant efficacy against various pathogens . The specific mechanisms by which 1-(3-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone exerts its antimicrobial effects require further investigation through pharmacological studies.
Central Nervous System Effects
Piperazine derivatives are often explored for their neuropharmacological effects. The incorporation of the trifluoromethyl group may enhance the binding affinity to specific receptors in the central nervous system, suggesting potential applications in treating mood disorders .
Anti-inflammatory Properties
Compounds with trifluoromethyl groups have been associated with anti-inflammatory activities. Research into similar compounds indicates that they may inhibit pro-inflammatory cytokines, offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .
Case Study 1: Synthesis and Evaluation of Related Compounds
A study focused on synthesizing novel heterocyclic compounds containing piperidine and azetidine rings demonstrated promising antimicrobial activity against various strains . The synthesis involved multiple steps, including reaction with chloroacetyl chloride and subsequent treatment with piperidine, showcasing the versatility of these structural motifs in drug development.
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on similar compounds revealed important interactions at the receptor level, providing insights into how modifications to chemical structures can enhance biological activity . Such computational approaches are crucial for predicting the efficacy and safety profiles of new drug candidates.
生物活性
1-(3-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(3-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is C18H20F3N3O, with a molecular weight of approximately 367.37 g/mol. The compound features a trifluoromethyl group attached to a pyridine ring, a piperazine moiety, and an azetidine structure, which contribute to its unique pharmacological properties.
Research indicates that compounds similar to 1-(3-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone may exert their biological effects through various mechanisms:
- Kinase Inhibition : Many pyridine derivatives are known to inhibit specific kinases involved in cancer progression. For instance, similar compounds have shown efficacy against receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways related to growth and proliferation .
- Antimicrobial Activity : Some studies have reported that derivatives of piperazine exhibit significant antibacterial properties against Gram-positive bacteria. This suggests potential applications in treating infections .
Anticancer Activity
A study evaluating the anticancer properties of related compounds demonstrated that they could inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (TNBC). The IC50 values for these compounds ranged from 0.1 to 10 µM, indicating potent activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.237 ± 0.093 | PARP1 inhibition |
| Compound B | TNBC | 0.5 - 5.0 | RTK inhibition |
| 1-(3-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone | TBD | TBD | TBD |
Antimicrobial Activity
In vitro studies have demonstrated that piperazine derivatives possess antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL against Staphylococcus aureus and Enterococcus faecalis .
Case Studies
Case Study 1 : A recent investigation into the pharmacological profile of a structurally similar compound revealed significant anti-proliferative effects on MCF-7 cells, with subsequent apoptosis induction confirmed through caspase activation assays .
Case Study 2 : Another study highlighted the compound's ability to modulate gene expression related to cell cycle regulation and DNA damage response, further supporting its potential as an anticancer agent .
特性
IUPAC Name |
1-[3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O2/c1-11(24)23-9-12(10-23)15(25)22-6-4-21(5-7-22)14-3-2-13(8-20-14)16(17,18)19/h2-3,8,12H,4-7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNSVVGIIMUFPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













